molecular formula C13H13NOS B8360095 2-(2-Methylsulfanylphenoxy)aniline

2-(2-Methylsulfanylphenoxy)aniline

Cat. No.: B8360095
M. Wt: 231.32 g/mol
InChI Key: DFBIDENCRNQGDA-UHFFFAOYSA-N
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Description

2-(2-Methylsulfanylphenoxy)aniline is an aromatic amine derivative featuring a unique substitution pattern. Its structure comprises an aniline ring (C₆H₅NH₂) with a phenoxy group (-O-C₆H₄) substituted at the 2-position. The phenoxy group is further modified with a methylsulfanyl (-SCH₃) group at its own 2-position (Figure 1). This dual substitution introduces both electron-donating (aniline -NH₂) and mildly electron-withdrawing (methylsulfanyl) effects, influencing its reactivity and physicochemical properties.

Key properties inferred from structurally similar compounds include:

  • Molecular formula: C₁₃H₁₃NOS
  • Molecular weight: ~247.32 g/mol

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-(2-methylsulfanylphenoxy)aniline

InChI

InChI=1S/C13H13NOS/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3

InChI Key

DFBIDENCRNQGDA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methylsulfanylphenoxy)aniline with structurally or functionally related aniline derivatives, emphasizing substituent effects, synthesis, and applications:

Compound Name (IUPAC) Molecular Formula Substituents Key Properties Synthesis Highlights Applications Ref.
2-(2-Methylsulfanylphenoxy)aniline C₁₃H₁₃NOS -NH₂ at C2; -O-C₆H₃(SCH₃) at C2 Moderate polarity; potential redox activity Not explicitly described (inferred) Pharmaceutical intermediates, agrochemicals
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S -NH₂ at C2; -SO₂C₂H₅ at C5; -OCH₃ at C2 High stability (sulfonyl group) 4-step synthesis from 4-methoxybenzenesulfonyl chloride (59% yield) VEGFR2 inhibitors, kinase inhibitors
2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline C₁₄H₁₅NOS -NH₂ at C2; -SCH₂-C₆H₄(OCH₃) at C2 Lipophilic; crystallizes as powder Commercial availability (American Elements) Life science research, ligand synthesis
2-[(4-Methylbenzyl)sulfanyl]aniline C₁₄H₁₅NS -NH₂ at C2; -SCH₂-C₆H₃(CH₃) at C4 Solid-state hydrogen bonding Commercial (CymitQuimica) Organic electronics, coordination chemistry
5-Chloro-2-(methylsulfonyl)aniline C₇H₈ClNO₂S -NH₂ at C2; -SO₂CH₃ at C5; -Cl at C5 Strong electron-withdrawing substituents Direct sulfonation/chlorination Biochemical reagents, protease inhibitors
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline C₈H₈F₃NS -NH₂ at C2; -SCH₂CF₃ at C2 High thermal stability (fluorine effects) Not described Fluorinated drug candidates

Key Structural and Functional Insights:

Substituent Electronic Effects :

  • Electron-donating groups (e.g., -OCH₃ in 5-(ethylsulfonyl)-2-methoxyaniline) enhance nucleophilicity at the aniline nitrogen, favoring electrophilic substitution reactions .
  • Electron-withdrawing groups (e.g., -SO₂CH₃ in 5-chloro-2-(methylsulfonyl)aniline) reduce basicity of the -NH₂ group, directing reactivity toward coupling or condensation reactions .

Steric and Solubility Trends :

  • Bulky substituents (e.g., benzylsulfanyl in 2-{[(2-methoxyphenyl)methyl]sulfanyl}aniline) reduce solubility in aqueous media but improve lipid membrane permeability, making them suitable for drug delivery .
  • Fluorinated analogs (e.g., 2-[(2,2,2-trifluoroethyl)sulfanyl]aniline) exhibit enhanced metabolic stability due to C-F bond strength .

Synthetic Complexity :

  • Multi-step syntheses (e.g., 4-step route for 5-(ethylsulfonyl)-2-methoxyaniline) are common for compounds with multiple substituents, requiring careful regioselective control .
  • Commercial availability (e.g., 2-[(4-methylbenzyl)sulfanyl]aniline) simplifies access for industrial applications .

Applications :

  • Pharmaceuticals : Sulfonyl and sulfanyl groups are critical in kinase inhibitors (e.g., VEGFR2 targeting) due to their ability to modulate enzyme active sites .
  • Materials Science : Aniline derivatives with extended aromatic systems (e.g., pyridylmethylsulfanyl groups) show promise in organic semiconductors .

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